

commercial availability and suppliers of (1R,2R)-2-aminocyclopentanol

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Compound of Interest

Compound Name: (1R,2R)-2-Aminocyclopentanol

Cat. No.: B1311845

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An In-depth Technical Guide to **(1R,2R)-2-Aminocyclopentanol** Hydrochloride: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chiral building block **(1R,2R)-2-aminocyclopentanol**, primarily available commercially as its hydrochloride salt. This compound is a valuable intermediate in the asymmetric synthesis of complex molecules, particularly pharmaceuticals. This document outlines its commercial availability, key technical specifications, a detailed synthetic protocol, and its primary applications.

Commercial Availability and Suppliers

(1R,2R)-2-Aminocyclopentanol hydrochloride (CAS No: 68327-11-7) is a readily available chiral intermediate. It is offered by several major chemical suppliers, ensuring a stable supply chain for research, development, and commercial production. The compound is typically sold as a white to off-white or slightly yellow crystalline powder.^{[1][2]}

Key suppliers include, but are not limited to:

- Sigma-Aldrich (Merck)
- TCI Chemicals (Tokyo Chemical Industry)^{[3][4]}
- Chem-Impex^{[1][2]}

- Advanced ChemBlocks Inc.[5]
- Various suppliers on platforms like MOLBASE[6]

Representative Technical Data

Quantitative data from various suppliers has been compiled for easy comparison. While specifications may vary slightly by supplier and batch, the following tables represent typical values.

Table 1: General and Physical Properties

Property	Value	Source(s)
CAS Number	68327-11-7	[1][7]
Molecular Formula	C ₅ H ₁₁ NO · HCl	[1][7]
Molecular Weight	137.61 g/mol	[1][7]
Appearance	White, slightly yellow or orange crystalline powder	[1][2]
Melting Point	179 - 181 °C	[1][2]
Storage Conditions	2 - 8 °C	[1][2]

Table 2: Purity and Stereochemical Data

Specification	Typical Value	Method	Source(s)
Purity	≥ 97% to ≥ 98%	Assay by titration	[1][3][7]
Optical Purity (ee)	≥ 97.0%	Gas Chromatography (GC)	[7]
Optical Rotation	[α] ²⁰ _D = -32° to -36°	c=1 in H ₂ O	[1][2]

Applications in Asymmetric Synthesis

(1R,2R)-2-Aminocyclopentanol is a valued chiral building block and precursor to chiral ligands and auxiliaries.^[1] Its rigid cyclopentane backbone and defined stereochemistry make it highly effective for inducing asymmetry in chemical reactions.

Key applications include:

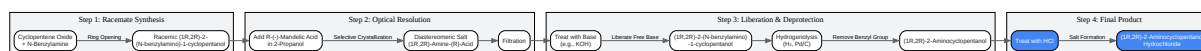
- **Pharmaceutical Intermediates:** It serves as a crucial starting material in the synthesis of various biologically active molecules and pharmaceuticals, particularly in the development of novel therapeutics.^[1]
- **Chiral Auxiliaries:** The amino alcohol can be converted into derivatives, such as oxazolidinones, which act as powerful chiral auxiliaries to control stereochemistry in reactions like asymmetric alkylations and aldol additions.
- **Asymmetric Catalysis:** It is a precursor for synthesizing chiral ligands used in metal-catalyzed asymmetric reactions, enabling the production of enantiomerically pure compounds.^[1]

Experimental Protocol: Enantioselective Synthesis

The following protocol is based on a common industrial method for producing optically pure **(1R,2R)-2-aminocyclopentanol** hydrochloride. The key step is the optical resolution of a racemic intermediate using a chiral resolving agent.

Overall Synthetic Workflow

The process involves the synthesis of a racemic N-protected amino alcohol, followed by diastereomeric salt crystallization to isolate the desired enantiomer, and finally, deprotection and salt formation.



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Caption: Workflow for the enantioselective synthesis of **(1R,2R)-2-aminocyclopentanol** HCl.

Step-by-Step Methodology

Step A: Synthesis of Racemic 2-(N-benzylamino)-1-cyclopentanol

- To a solution of N-benzylamine in a suitable solvent (e.g., water or an alcohol), add cyclopentene oxide.
- Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC or GC).
- Cool the reaction mixture and remove the solvent under reduced pressure.
- The resulting crude racemic 2-(N-benzylamino)-1-cyclopentanol can be purified by distillation or used directly in the next step.

Step B: Optical Resolution via Diastereomeric Salt Formation

- Dissolve the crude racemic 2-(N-benzylamino)-1-cyclopentanol in a heated alcohol solvent, such as 2-propanol.
- In a separate flask, dissolve an equimolar amount of R-(-)-mandelic acid in the same solvent, also with heating.
- Slowly add the mandelic acid solution to the amino alcohol solution.
- Allow the mixture to cool slowly to room temperature, then cool further in an ice bath to promote crystallization. The salt of the (1R,2R)-amine with the (R)-acid will preferentially crystallize.
- Collect the solid precipitate by filtration and wash it with a small amount of cold 2-propanol.
- The optical purity of the salt can be enhanced by recrystallization from 2-propanol if necessary.

Step C: Liberation of the Optically Pure Amine

- Suspend the diastereomeric salt in a mixture of water and an organic solvent (e.g., toluene).
- Add an aqueous solution of a base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), until the pH is strongly alkaline.

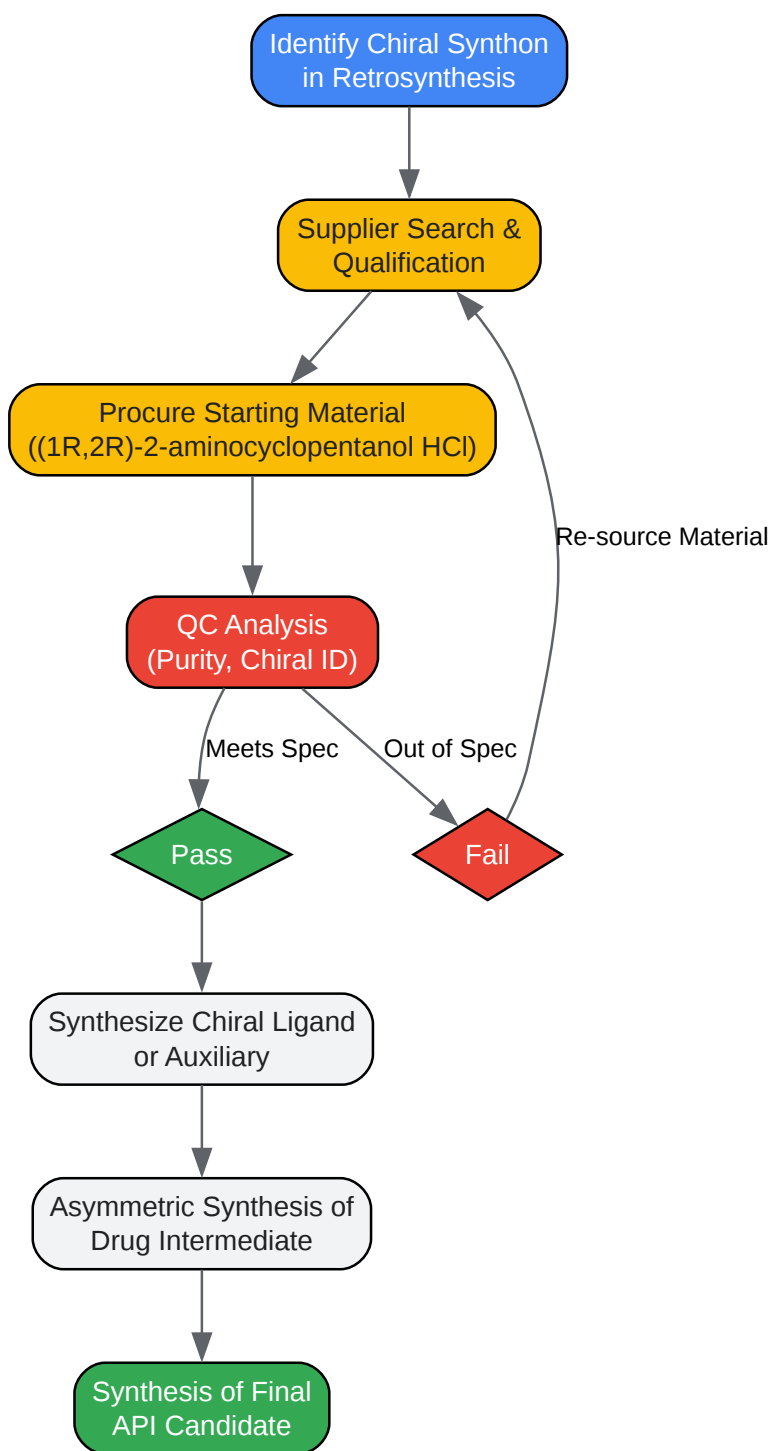
- Stir the mixture until all solids have dissolved. The mandelic acid will move to the aqueous layer as its salt, and the optically pure (1R,2R)-2-(N-benzylamino)-1-cyclopentanol will remain in the organic layer.
- Separate the organic layer, and extract the aqueous layer with the same organic solvent.
- Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the optically pure N-benzylated amino alcohol.

Step D: Debenzylation and Hydrochloride Salt Formation

- Dissolve the (1R,2R)-2-(N-benzylamino)-1-cyclopentanol in a suitable solvent like methanol or ethanol.
- Add a catalytic amount of palladium on carbon (Pd/C, 5-10 wt. %).
- Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete.
- Filter the reaction mixture through celite to remove the Pd/C catalyst.
- To the filtrate, add a solution of hydrogen chloride (e.g., HCl in isopropanol or diethyl ether) until the solution is acidic.
- The final product, **(1R,2R)-2-aminocyclopentanol** hydrochloride, will precipitate as a solid.
- Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.

Logical Workflow for Use in Drug Discovery

The procurement and application of a chiral building block like **(1R,2R)-2-aminocyclopentanol** in a drug discovery program follows a structured logical path from initial selection to the synthesis of the final active pharmaceutical ingredient (API).



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Caption: Decision workflow for utilizing **(1R,2R)-2-aminocyclopentanol** in a drug discovery project.

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